![molecular formula C18H20O B3025087 2',3'-Dimethyl-3-(3-methylphenyl)propiophenone CAS No. 898790-69-7](/img/structure/B3025087.png)
2',3'-Dimethyl-3-(3-methylphenyl)propiophenone
Overview
Description
2’,3’-Dimethyl-3-(3-methylphenyl)propiophenone is a chemical compound with the molecular formula C18H20O . It has an average mass of 252.351 Da and a monoisotopic mass of 252.151413 Da .
Molecular Structure Analysis
The molecular structure of 2’,3’-Dimethyl-3-(3-methylphenyl)propiophenone consists of 18 carbon atoms, 20 hydrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
2’,3’-Dimethyl-3-(3-methylphenyl)propiophenone has a density of 1.021g/cm3 . The boiling point is 405.1ºC at 760 mmHg .Scientific Research Applications
Synthesis and Chemical Properties
- A study by Xu et al. (2010) outlined the synthesis of 2-(phenylthio)phenols using a copper(I)-catalyzed tandem transformation process, which employed a catalyst system that includes a compound structurally related to 2',3'-Dimethyl-3-(3-methylphenyl)propiophenone (Xu, Jie‐Ping Wan, H. Mao, & Yuanjiang Pan, 2010).
- Yoshioka, Suzuki, and Oka (1984) investigated the photochemical reactions of phenyl-substituted 1,3-diketones, which include compounds related to the specified compound (Yoshioka, Tsuneji Suzuki, & M. Oka, 1984).
Environmental and Bioremediation Applications
- Bhushan et al. (2000) explored the biodegradation of 3-methyl-4-nitrophenol, a breakdown product of a related organophosphate insecticide, highlighting the environmental decontamination potential (B. Bhushan, S. Samanta, A. Chauhan, A. Chakraborti, & R. Jain, 2000).
Materials Science and Optical Applications
- Matsumoto et al. (2005) described the synthesis of a photosensitive and thermosetting poly(phenylene ether) based on compounds including one structurally similar to 2',3'-Dimethyl-3-(3-methylphenyl)propiophenone, demonstrating its potential in optical device applications (Kazuya Matsumoto, Y. Shibasaki, S. Ando, & M. Ueda, 2005).
Pharmacological Research
- Aeschlimann and Reinert (1931) studied the pharmacological action of analogues of physostigmine, including carbamic esters of phenols with basic substituents, which bear structural resemblance to 2',3'-Dimethyl-3-(3-methylphenyl)propiophenone (J. A. Aeschlimann & M. Reinert, 1931).
Mechanism of Action
- Oxime Formation : The compound may react with hydroxylamine (NH2OH) to form an oxime. In this process, the nitrogen atom of hydroxylamine acts as a nucleophile, attacking the carbonyl carbon of the compound. The resulting oxime is typically irreversible due to dehydration of the adduct .
- Hydrazone Formation : Alternatively, the compound can react with hydrazine (H2N-NH2) to form a hydrazone. The nitrogen atom in hydrazine acts as a nucleophile, leading to the formation of a hydrazone .
Mode of Action
properties
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(3-methylphenyl)propan-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O/c1-13-6-4-8-16(12-13)10-11-18(19)17-9-5-7-14(2)15(17)3/h4-9,12H,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMVQPJCLNVZQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)C2=CC=CC(=C2C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644075 | |
Record name | 1-(2,3-Dimethylphenyl)-3-(3-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',3'-Dimethyl-3-(3-methylphenyl)propiophenone | |
CAS RN |
898790-69-7 | |
Record name | 1-Propanone, 1-(2,3-dimethylphenyl)-3-(3-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898790-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,3-Dimethylphenyl)-3-(3-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.